4-Methylidene-1-phenylhex-5-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylidene-1-phenylhex-5-en-1-one is an organic compound with the molecular formula C13H14O It is characterized by a phenyl group attached to a hexenone backbone with a methylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylidene-1-phenylhex-5-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with 4-methylpent-3-en-2-one under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methylidene-1-phenylhex-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of 4-methylidene-1-phenylhexanol or hexane derivatives.
Substitution: Formation of halogenated or nitro-substituted phenylhexenones.
Scientific Research Applications
4-Methylidene-1-phenylhex-5-en-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methylidene-1-phenylhex-5-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
4-Methylidene-1-phenylpent-5-en-1-one: Similar structure but with a shorter carbon chain.
4-Methylidene-1-phenylhept-5-en-1-one: Similar structure but with a longer carbon chain.
4-Methylidene-1-phenylbut-5-en-1-one: Similar structure but with a different position of the double bond.
Uniqueness: 4-Methylidene-1-phenylhex-5-en-1-one is unique due to its specific carbon chain length and the position of the double bond, which influence its reactivity and potential applications. The presence of the phenyl group also contributes to its distinct chemical properties and interactions.
Properties
CAS No. |
141621-53-6 |
---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-methylidene-1-phenylhex-5-en-1-one |
InChI |
InChI=1S/C13H14O/c1-3-11(2)9-10-13(14)12-7-5-4-6-8-12/h3-8H,1-2,9-10H2 |
InChI Key |
AUUYNJJUPWCMKS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)CCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.